molecular formula C16H10N2O6S2 B2993622 (E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 312756-56-2

(E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2993622
CAS RN: 312756-56-2
M. Wt: 390.38
InChI Key: AMZBKKRYLLGDIF-NTUHNPAUSA-N
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Description

(E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C16H10N2O6S2 and its molecular weight is 390.38. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Properties

  • A study conducted by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, closely related to the compound , and investigated their in vivo anticancer and antiangiogenic effects against a transplantable mouse tumor model. These derivatives significantly reduced tumor volume, cell number, and increased the lifespan of EAT-bearing mice while manifesting strong antiangiogenic effects and suppressing tumor-induced endothelial proliferation. This research highlights the potential of these derivatives as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

  • Another study by Chandrappa et al. (2009) on similar thioxothiazolidin-4-one derivatives found moderate to strong antiproliferative activity in human leukemia cell lines. The study concluded that the position and nature of electron-donating groups on the thiazolidinone moiety play a significant role in its anticancer properties, with certain derivatives showing potent anticancer activity (Chandrappa et al., 2009).

Photophysical Properties

  • Research by Jachak et al. (2021) involved the synthesis of novel d-π-A type chromophores, which include derivatives structurally related to the compound of interest. These studies reveal insights into the effect of structural manipulations on photophysical properties, highlighting potential applications in materials science, especially for compounds exhibiting intramolecular charge transfer (ICT) characteristics and viscosity-induced emission properties (Jachak et al., 2021).

Fluorescent Chemical Sensing

  • A study by Li Rui-j (2013) synthesized a compound closely related to the discussed chemical and explored its fluorescent quenching effect with Co2+ ions among other metal ions. This specific property suggests that such compounds could be further studied as fluorescent chemical sensors for selective detection of Co2+ ions, indicating their potential in analytical chemistry (Li Rui-j, 2013).

properties

IUPAC Name

2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S2/c19-14(20)8-17-15(21)13(26-16(17)25)7-9-5-6-12(24-9)10-3-1-2-4-11(10)18(22)23/h1-7H,8H2,(H,19,20)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZBKKRYLLGDIF-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

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